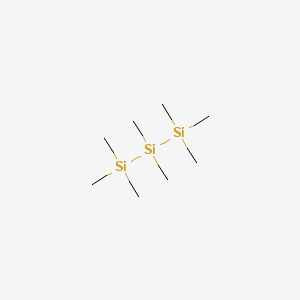![molecular formula C20H18O3 B14172950 1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one CAS No. 923026-60-2](/img/structure/B14172950.png)
1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-7,8-diphenyl-3-oxabicyclo[420]oct-7-en-5-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of 1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the use of a rhodium (I) complex as a catalyst to promote the formation of the bicyclic structure from terminal aryl alkynes . This process includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature and the use of specific solvents to achieve high selectivity and yield.
Chemical Reactions Analysis
1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and catalysis . In biology, it can be used to investigate enzyme interactions and metabolic pathways. . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and binding affinities.
Mechanism of Action
The mechanism of action of 1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Detailed studies using techniques such as molecular docking and computational analysis can provide insights into its mechanism of action .
Comparison with Similar Compounds
1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one can be compared with other similar compounds, such as 7-oxabicyclo[4.2.0]octa-1,5,7-trienes and 8-oxabicyclo[3.2.1]octanes . These compounds share similar bicyclic structures but differ in their functional groups and substituents. The unique features of this compound, such as the presence of methoxy and diphenyl groups, contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
CAS No. |
923026-60-2 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one |
InChI |
InChI=1S/C20H18O3/c1-22-20-13-23-12-16(21)19(20)17(14-8-4-2-5-9-14)18(20)15-10-6-3-7-11-15/h2-11,19H,12-13H2,1H3 |
InChI Key |
CXTHNDHRDZDEOA-UHFFFAOYSA-N |
Canonical SMILES |
COC12COCC(=O)C1C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)


![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)

![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)



![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
